2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
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Overview
Description
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a natural product found in Nicotiana tabacum with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
Cross-Aldol Reaction : This compound is created through a cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, resulting in significant yields and is an important constituent of tobacco flavor (Torii, Inokuchi, & Ogawa, 1979).
Synthesis from Isophorone : Another synthesis route involves the use of isophorone, a common intermediate, to produce variants of the compound (Valenta & Liu, 2003).
Oxidation Processes : The oxidation of similar compounds like 5,5-dimethyl-2-cyclohexen-1-one leads to the formation of related products, indicating a broader scope in chemical synthesis (Freer & Yates, 1984).
Alkylation and Elimination Reactions : Alkylation of related cyclohexenyl compounds, followed by oxidation and sulfonyl group elimination, is another method to synthesize β-ionone derivatives, closely related to the compound (Torii, Uneyama, & Kawahara, 1978).
Application in Flavor and Fragrance
Flavor Constituent in Tobacco : It serves as a major flavor constituent in Burley tobacco, highlighting its significance in the flavor and fragrance industry (Demole & Enggist, 1974).
Fragrance Ingredient Safety Assessment : The compound has been evaluated for safety in the fragrance industry, including assessments of genotoxicity, repeated dose toxicity, and environmental impact, affirming its utility in perfumery and related applications (Api et al., 2020).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- involves a series of reactions starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexenone, followed by the addition of a butenylidene group to the C-4 position of the cyclohexenone ring. Finally, the C-3 and C-5 positions of the cyclohexenone ring are substituted with three methyl groups each.", "Starting Materials": [ "Cyclohexanone", "2-butenyl chloride", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is treated with bromine and sodium hydroxide to form 2-bromocyclohexanone.", "Step 2: 2-bromocyclohexanone is treated with sodium hydroxide to form cyclohexenone.", "Step 3: 2-butenyl chloride is treated with sodium bicarbonate to form 2-butenyl alcohol.", "Step 4: Cyclohexenone is treated with 2-butenyl alcohol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-.", "Step 5: Methylmagnesium bromide is added to 2-Cyclohexen-1-one, 4-(2-butenylidene)- to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3-methyl-.", "Step 6: The reaction mixture is treated with acetone and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5-dimethyl-.", "Step 7: The reaction mixture is treated with methanol and hydrochloric acid to form 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-.", "Step 8: The reaction mixture is filtered and the product is washed with water, dried over sodium sulfate, and purified by distillation." ] } | |
CAS No. |
5164-79-4 |
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+ |
InChI Key |
CBQXHTWJSZXYSK-UNKATYBDSA-N |
Isomeric SMILES |
C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C |
SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
Canonical SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
density |
0.985-1.005 |
physical_description |
Clear to pale yellowish liquid; Fruity floral tobacco-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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